Silver(1+) neodecanoate

Description

Contextualization within Organometallic Chemistry of Group 11 Elements

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. wiley-vch.de Group 11 of the periodic table, also known as the coinage metals, consists of copper (Cu), silver (Ag), and gold (Au). wikipedia.org These elements are all excellent conductors of electricity and are relatively inert. wikipedia.org

Within this group, silver holds a unique position. While elemental silver has no known toxic effects, its ions can have antimicrobial properties. wikipedia.org In organometallic chemistry, silver compounds are versatile. For instance, silver nitrate (B79036) (AgNO₃) is a widely used precursor for many other silver compounds. wikipedia.org The silver(I) ion (Ag⁺) can form reversible bonds with alkenes, a property utilized in the separation of alkene mixtures. wikipedia.org Silver(1+) neodecanoate is an example of a Group 11 organometallic compound where the silver ion is bonded to the carboxylate group of neodecanoic acid. cymitquimica.com This places it within the broader class of metal carboxylates, which are widely studied for their diverse applications.

Historical Trajectory of Silver Carboxylates in Precursor Chemistry

The use of silver salts of carboxylic acids, known as silver carboxylates, as precursors in chemical reactions has a long history. One of the earliest and most well-known examples is the Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 when he prepared methyl bromide from silver acetate (B1210297). wikipedia.org This reaction involves the treatment of a silver carboxylate with a halogen to produce an organic halide, and it proceeds through a radical mechanism. wikipedia.org

In the late 19th century, Angelo Simonini investigated the reactions of silver carboxylates with iodine, discovering that the stoichiometry of the reactants determined the products formed. wikipedia.org These early studies laid the groundwork for the use of silver carboxylates as precursors. Over time, research has expanded to include a wide variety of silver carboxylates, with variations in the carboxylic acid ligand used to tune the properties of the resulting compound. nih.gov This has led to the development of precursors with enhanced solubility in organic solvents and specific decomposition temperatures, making them suitable for a range of applications, including the deposition of thin metal films. nih.govmdpi.com

Contemporary Research Paradigms Involving this compound as a Functional Precursor

In modern research, this compound is primarily utilized as a functional precursor for the generation of silver-containing materials. Its applications are diverse and take advantage of its favorable chemical and physical properties.

Conductive Inks and Printed Electronics : this compound is a key component in metal-organic decomposition (MOD) inks. nycu.edu.twresearchgate.net These inks can be formulated for inkjet or screen printing to create conductive silver tracks on various substrates, including flexible ones like polyimide. canada.caresearchgate.net When heated, the silver neodecanoate in the ink decomposes to form metallic silver, resulting in a conductive film. nycu.edu.twresearchgate.net Research has shown that inks based on silver neodecanoate can produce printed traces with low resistivity and excellent mechanical robustness. canada.ca For example, a solution of silver neodecanoate in xylene can be thermally decomposed to create silver films with resistivities below 4.5 × 10⁻⁵ Ω·cm after sintering at temperatures above 160°C. researchgate.net

Nanoparticle Synthesis : The compound is a widely used precursor for the synthesis of silver nanoparticles (AgNPs). cymitquimica.comresearchgate.net The thermal decomposition of silver neodecanoate is a common method to produce AgNPs. researchgate.net The size and shape of the resulting nanoparticles can be controlled by adjusting reaction conditions. acs.org For instance, researchers have developed a method to synthesize nonspherical silver nanoparticles by reducing a liquid extract of silver neodecanoate in benzyl (B1604629) alcohol. ogarev-online.ruresearchgate.net This method is noted for its simplicity and potential for industrial-scale production of silver nano- and microplates. ogarev-online.ru

3D Printing and Advanced Manufacturing : this compound has been incorporated into photoresins for 3D printing applications. nih.gov In a process known as polymerization-induced phase separation, a resin containing the silver precursor can be printed into a 3D object. nih.gov Post-printing, the silver neodecanoate can be converted to metallic silver, creating objects with embedded conductive pathways or surface coatings. google.com The molecular nature of silver neodecanoate is advantageous as it allows for high concentrations in the resin without the light-scattering issues that would be caused by using nanoparticle fillers. nih.gov

Catalysis : Silver salts, including carboxylates, play a crucial role as additives in various catalytic reactions, particularly in C-H activation. nih.govrsc.org While specific research on this compound as a primary catalyst is less common, the broader class of silver carboxylates is known to facilitate such transformations. nih.gov They can act as halide scavengers or participate in the catalytic cycle. rsc.org

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₉AgO₂ | strem.com |

| Molecular Weight | 279.13 g/mol | strem.com |

| Appearance | White or off-white powder | |

| CAS Number | 68683-18-1 | cymitquimica.comstrem.com |

| IUPAC Name | silver;3,3,5,5-tetramethylhexanoate | nih.gov |

Significance of Branched Carboxylate Ligands in Silver(1+) Chemistry

The "neodecanoate" portion of this compound refers to the ligand, which is a branched-chain carboxylic acid. cymitquimica.com This branched structure is not incidental; it imparts several crucial properties to the silver complex that are advantageous for its applications as a precursor.

Solubility : The bulky, branched alkyl groups of the neodecanoate ligand enhance the compound's solubility in non-aqueous, organic solvents like xylene and toluene. cymitquimica.com This is a critical feature for applications such as formulating MOD inks for printing, where a soluble precursor is necessary to create a homogeneous solution. researchgate.netamericanelements.com In contrast, silver salts of linear carboxylic acids with shorter chains have lower solubility in nonpolar solvents.

Thermal Stability and Decomposition : The structure of the carboxylate ligand influences the thermal decomposition behavior of the silver salt. While silver carboxylates, in general, decompose upon heating to yield metallic silver, the specific temperature and byproducts are dependent on the nature of the organic ligand. nih.gov The branched structure of neodecanoate affects the decomposition pathway and temperature. For instance, studies comparing different silver carboxylates have shown that the thermal decomposition temperature of silver 2-ethylhexanoate (B8288628) is around 190.3°C, which is lower than that of some other carboxylates. nycu.edu.tw The controlled decomposition of this compound is essential for its use in creating well-adhered and uniform silver films and nanoparticles. nycu.edu.twcanada.ca

Influence on Nanoparticle Formation : In the synthesis of silver nanoparticles, the carboxylate ligand can act as a capping agent, influencing the size and dispersity of the resulting nanoparticles. acs.org Research has indicated that the use of branched-chain carboxylates can lead to larger and more polydisperse nanoparticles compared to those synthesized from silver salts of long, linear alkyl chains. acs.org This provides a handle for tuning the properties of the nanomaterials for specific applications.

Table 2: Comparison of Silver Carboxylates

| Compound | Formula | Molecular Weight (g/mol) | Key Characteristics/Applications | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₁₉AgO₂ | 279.13 | Good solubility in organic solvents, used in conductive inks and nanoparticle synthesis. | |

| Silver 2-Ethylhexanoate | C₈H₁₅AgO₂ | 247.09 | Catalyst in polymer synthesis; less thermally stable than silver neodecanoate. | |

| Silver Stearate | C₁₈H₃₅AgO₂ | 431.33 | Used in antimicrobial coatings; higher decomposition temperature (~200°C). | |

| Silver Behenate | C₂₂H₄₃AgO₂ | 487.43 | Used in X-ray contrast agents; low solubility and slow decomposition. | |

| Silver Acetate | CH₃CO₂Ag | 166.91 | Historical use in the Borodin-Hunsdiecker reaction. | wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;3,3,5,5-tetramethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Ag/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNGSZYDJOSPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

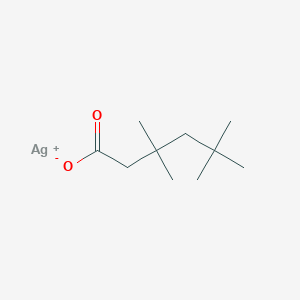

CC(C)(C)CC(C)(C)CC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-18-1 | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Silver 1+ Neodecanoate

Diverse Synthetic Routes for Silver(1+) Neodecanoate Production

The production of this compound can be approached through various methodologies, ranging from traditional wet chemistry techniques to more modern, sustainable processes.

Direct precipitation and salt metathesis are the most commonly documented methods for synthesizing this compound. These routes involve the reaction of a silver source with neodecanoic acid or its corresponding salt.

One prevalent method is a two-step salt metathesis reaction . google.com This process begins with the saponification of neodecanoic acid with an alkali base, such as sodium hydroxide, to form an aqueous solution of sodium neodecanoate. google.comprepchem.com Subsequently, an aqueous solution of silver nitrate (B79036) is added to this mixture. prepchem.com This results in a double displacement reaction where the highly insoluble this compound precipitates out of the solution, while the sodium nitrate byproduct remains dissolved. google.comprepchem.com A significant drawback of this approach is the need for expensive silver nitrate as a starting material and the requirement for extensive washing of the precipitate with large volumes of water and methanol to remove the sodium salt impurity. google.com

A more direct approach involves the reaction of neodecanoic acid with silver oxide (Ag₂O) . google.com In this single-step method, silver oxide powder is added directly to a solution of neodecanoic acid in an aromatic hydrocarbon solvent like toluene or 1,2,4-trimethylbenzene at room temperature. google.com The reaction yields this compound and water, with the silver salt remaining dissolved in the organic solvent. google.com This method is advantageous as it utilizes a less expensive silver source and can produce a solution ready for direct use in applications like conductive inks, bypassing the need for precipitation and extensive washing. google.com

| Feature | Salt Metathesis Method | Direct Silver Oxide Method |

|---|---|---|

| Silver Source | Silver Nitrate (AgNO₃) | Silver Oxide (Ag₂O) |

| Primary Reactants | Sodium Neodecanoate and Silver Nitrate | Neodecanoic Acid and Silver Oxide |

| Solvent System | Typically a water/alcohol mixture | Aromatic hydrocarbon (e.g., Toluene) |

| Number of Steps | Two (Saponification, then Precipitation) | One (Direct Reaction) |

| Key Byproduct | Sodium Nitrate (NaNO₃) | Water (H₂O) |

| Advantages | Well-established precipitation technique | Lower cost, fewer steps, less waste |

| Disadvantages | Expensive AgNO₃, significant wastewater generation from washing | Requires removal of water byproduct for some applications |

Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed system (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures, using organic solvents or water, respectively. While these techniques are widely employed for the controlled synthesis of metallic nanoparticles, their application for the direct synthesis of this compound is not extensively documented in scientific literature.

Typically, these pathways use silver salts, such as silver nitrate or silver acetate (B1210297), as precursors which are then reduced to form metallic silver nanoparticles. whiterose.ac.ukresearchgate.netkit.edu For instance, hydrothermal methods have been used to synthesize silver nanoparticles from silver nitrate in the presence of a reducing and capping agent like polyvinylpyrrolidone (PVP). whiterose.ac.ukkit.edu Similarly, silver acetate has been used as a precursor to form silver nanoparticles under hydrothermal conditions at temperatures between 250 - 450 °C. researchgate.net These processes focus on the reduction of the Ag⁺ ion to its metallic state (Ag⁰), rather than the formation of a stable silver carboxylate salt.

Mechanochemistry utilizes mechanical energy, often generated through ball milling, to induce chemical reactions and phase transformations in solid-state reactants. This solvent-free technique is recognized for its potential in green chemistry.

In the context of silver compounds, mechanochemical methods have been primarily investigated for two purposes:

Synthesis of Silver Nanoparticles : This involves milling a silver precursor, such as silver nitrate, with a solid-state reducing agent. mdpi.com For example, silver nanoparticles have been successfully synthesized by milling AgNO₃ with plant matter, where biomolecules within the plant act as the reducing and capping agents. mdpi.com

Inducing Phase Transitions : Intensive mechanical activation of pre-synthesized long-chain silver carboxylates (e.g., silver stearate) has been shown to cause phase transitions, converting the material into a stabilized high-temperature phase. imaging.org

However, the direct synthesis of this compound from neodecanoic acid and a silver source via mechanochemical means is not a commonly reported pathway. The literature focuses more on the reduction of silver salts to nanoparticles or the physical transformation of existing salts. mdpi.comresearchgate.net

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, the direct reaction between neodecanoic acid and silver oxide represents a more sustainable approach compared to the traditional salt metathesis method. google.com

This "greener" pathway aligns with several key principles of green chemistry:

Atom Economy : The reaction produces the desired product and water, resulting in a higher atom economy than the metathesis reaction, which generates a salt byproduct (sodium nitrate). google.com

Waste Prevention : It avoids the creation of large volumes of salt-contaminated wastewater that requires treatment and disposal. The traditional method necessitates extensive washing to remove sodium nitrate impurities from the precipitated product. google.com

Energy Efficiency : The direct reaction can be performed at room temperature, reducing the energy input that might be required for heating or subsequent purification steps. google.com

While the term "green synthesis" in silver chemistry often refers to the biogenic production of silver nanoparticles using plant extracts or microorganisms as reducing agents, the direct silver oxide method provides a clear example of applying green chemistry principles to the synthesis of the organometallic compound itself. nih.govnanomedicine-rj.com

Precursor Purity and Ligand Engineering in Neodecanoate Chemistry

The properties of this compound are intrinsically linked to the characteristics of its precursor, neodecanoic acid. As a branched carboxylic acid, its structure directly influences the formation and purity of the final silver salt.

Neodecanoic acid is not a single chemical entity but rather a complex mixture of constitutional isomers of C₁₀H₂₀O₂. wikipedia.org These isomers are primarily trialkyl acetic acids, characterized by a quaternary alpha-carbon—the carbon atom adjacent to the carboxyl group—bonded to three other alkyl groups. wikipedia.org This high degree of branching is a defining feature of neodecanoic acid.

The specific arrangement and size of the alkyl groups create significant steric hindrance around the carboxyl functional group. This structural complexity has several implications for the synthesis and purity of this compound:

Reaction Kinetics : The bulky nature of the isomers can influence the rate at which the silver ion coordinates with the carboxylate group.

Crystallinity and Physical Form : The presence of multiple, differently shaped isomers in the starting material makes it difficult for the resulting silver salt to pack into a regular, crystalline lattice. This often results in a product that is amorphous or microcrystalline, and can sometimes be a sticky or greasy solid rather than a fine powder. researchgate.net This lack of crystallinity can affect purification processes like recrystallization and may impact the material's handling and formulation.

Solubility : The highly branched, non-polar alkyl chains are responsible for the compound's characteristic high solubility in organic solvents, a key property for its use in applications like metal-organic decomposition (MOD) inks. researchgate.net

The isomeric composition is therefore a critical parameter that dictates the physical state, solubility, and ultimately the functional purity of the synthesized this compound.

| Isomer Name |

|---|

| 2,2,3,5-Tetramethylhexanoic acid |

| 2,4-Dimethyl-2-isopropylpentanoic acid |

| 2,5-Dimethyl-2-ethylhexanoic acid |

| 2,2-Dimethyloctanoic acid |

| 2,2-Diethylhexanoic acid |

Table data sourced from Wikipedia. wikipedia.org

Rational Design of Neodecanoate Derivatives for Tunable Reactivity

The reactivity of this compound, particularly its decomposition temperature and solubility, is largely dictated by the structure of the neodecanoate ligand. Neodecanoic acid is a mixture of isomeric, highly branched C10 carboxylic acids. This inherent branching creates significant steric hindrance around the silver cation, influencing the compound's stability and solubility in organic solvents. researchgate.net The rational design of neodecanoate derivatives offers a pathway to tune these properties for specific applications.

Key design strategies focus on modifying the alkyl chains of the carboxylic acid ligand to modulate steric and electronic effects.

Steric Hindrance: Increasing the bulkiness of the alkyl groups can enhance the kinetic stability of the silver salt. This is because bulkier ligands can better shield the silver center from reacting with other species, potentially increasing the decomposition temperature. Conversely, reducing steric bulk might lower the decomposition temperature, which is desirable for low-temperature curing of conductive inks.

Chain Length and Branching: Altering the length and branching pattern of the ligand's carbon backbone directly impacts its solubility in various organic solvents. For instance, longer or more complex branching can improve solubility in nonpolar solvents like toluene or xylenes, which are often used as vehicles in paste formulations. google.com

Electronic Effects: While less common for aliphatic carboxylates, the introduction of electron-withdrawing or electron-donating groups onto the ligand framework could, in principle, alter the lability of the silver-carboxylate bond. This would directly influence the temperature and rate of thermal decomposition to metallic silver.

The deliberate modification of the carboxylate ligand allows for the creation of silver precursors with tailored properties, optimizing them for specific deposition and curing processes in printed electronics.

Table 1: Theoretical Design Parameters for Neodecanoate Derivatives

| Modification Strategy | Ligand Example | Expected Effect on Silver(1+) Salt | Target Application |

|---|---|---|---|

| Increase Steric Bulk | 2,2-Di-tert-butylpropanoic acid | Increased thermal stability; altered solubility | High-temperature stable precursors |

| Modify Chain Length | Dodecanoic acid (Lauric acid) | Modified solubility profile; potential change in decomposition kinetics researchgate.net | Inks requiring specific solvent compatibility |

| Introduce Branching | 2-Ethylhexanoic acid | High solubility in organic solvents; lower decomposition temperature researchgate.net | Low-temperature sintering inks for flexible substrates |

Advanced Purification Protocols for Research-Grade this compound

Achieving high purity is essential for research-grade this compound, as impurities can significantly affect its performance, stability, and the properties of the resulting silver materials. Common impurities may include unreacted starting materials like neodecanoic acid, precursor salts (e.g., sodium nitrate if using a salt metathesis route), or residual solvents. google.comresearchgate.net

Standard synthesis often involves reacting neodecanoic acid with a base like sodium hydroxide to form sodium neodecanoate, which is then reacted with silver nitrate. prepchem.com Another method involves the direct reaction of neodecanoic acid with silver oxide in a solvent like toluene. google.com While initial filtration and washing with solvents like water and methanol can remove bulk ionic impurities, achieving research-grade purity requires more advanced protocols. google.com

Recrystallization: This is a powerful technique for purifying solid organic and organometallic compounds. The choice of solvent is critical. An ideal solvent system would dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. The high solubility of this compound in aromatic hydrocarbons like toluene and o-xylene suggests these could be suitable for recrystallization. google.com The process involves dissolving the crude product in a minimal amount of a hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to promote the growth of high-purity crystals.

Solvent Washing and Extraction: A targeted washing procedure can remove specific impurities. For example, unreacted neodecanoic acid might be removed by washing the crude product with a solvent in which the acid is soluble but the silver salt is not. A researcher experiencing a "greasy" or "sticky" product suggested that residual sodium neodecanoate or neodecanoic acid could be the cause, indicating the need for more rigorous washing. researchgate.net

Precipitation/Anti-Solvent Method: Purity can be enhanced by dissolving the crude this compound in a good solvent (e.g., toluene) and then adding an "anti-solvent" (a solvent in which the compound is insoluble, e.g., methanol) to force the precipitation of the purified product. google.com This technique can be highly effective at removing impurities that remain soluble in the mixed solvent system.

The success of any purification protocol is typically verified through analytical techniques such as spectroscopy (FTIR, NMR), thermal analysis (TGA/DSC), and elemental analysis to confirm the identity and purity of the final compound.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Impurities Targeted | Advantages |

|---|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Soluble impurities, byproducts | Can yield very high purity crystalline material |

| Solvent Washing | Differential solubility of compound vs. impurities | Unreacted starting materials, certain salts | Simple, effective for removing specific impurities |

| Precipitation (Anti-Solvent) | Inducing precipitation by changing solvent composition | Impurities that are soluble in the final solvent mixture | Rapid, can be highly selective with proper solvent choice |

Structural Elucidation and Crystallographic Investigations of Silver 1+ Neodecanoate

Single Crystal X-ray Diffraction Analysis of Silver(1+) Neodecanoate

While a complete single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible literature, the structural characteristics can be inferred from the known behavior of silver(I) carboxylate complexes.

Coordination Environment and Geometry of Silver(I) Centers

The silver(I) ion, with its d¹⁰ electronic configuration, exhibits significant flexibility in its coordination sphere, accommodating a variety of geometries and coordination numbers, typically ranging from 2 to 6. researchgate.net This flexibility allows it to adopt coordination geometries such as linear, trigonal, T-shaped, tetrahedral, square-planar, or even octahedral, depending on the steric and electronic properties of the ligands involved. researchgate.net

In silver carboxylate complexes, the carboxylate group can coordinate to the silver(I) center in several modes, including monodentate, bidentate (chelating or bridging), or a combination thereof. The bulky, branched alkyl group of the neodecanoate ligand likely influences the solid-state structure, potentially favoring lower coordination numbers to minimize steric hindrance. It is common for silver carboxylates to form dimeric or polymeric structures where carboxylate ligands bridge two or more silver centers.

Table 1: Common Coordination Geometries of Silver(I) Centers

| Coordination Number | Geometry |

|---|---|

| 2 | Linear |

| 3 | Trigonal, T-shaped |

| 4 | Tetrahedral, Square-planar |

| 5 | Square-pyramidal, Trigonal-bipyramidal |

Powder X-ray Diffraction (PXRD) for Phase Identification and Amorphous Phase Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for identifying crystalline phases and assessing sample purity. While often used to confirm the crystalline nature of silver nanoparticles formed from the thermal decomposition of this compound, PXRD is also vital for characterizing the precursor itself. nih.gov The diffraction pattern of pure, crystalline this compound would exhibit a unique set of diffraction peaks at specific 2θ angles, serving as a fingerprint for this compound.

Table 2: Representative PXRD Peaks for FCC Silver Nanoparticles

| 2θ Angle (°) | Miller Index (hkl) |

|---|---|

| ~38.1 | (111) |

| ~44.3 | (200) |

| ~64.4 | (220) |

| ~77.3 | (311) |

Note: These peaks correspond to the decomposition product (metallic silver), not this compound itself. Data sourced from typical silver nanoparticle characterization studies. nih.govresearchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide complementary information to diffraction techniques, offering details about chemical bonding and the local environment of atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Modes

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. mdpi.com For this compound, these methods are particularly useful for confirming the coordination of the carboxylate ligand to the silver ion.

In the FT-IR spectrum, the key region of interest is the carbonyl (C=O) stretching frequency. The free neodecanoic acid shows a characteristic C=O stretch at a higher wavenumber. Upon coordination to a metal ion like silver(I), this band shifts. Specifically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) become prominent. The frequency separation (Δν) between νₐₛ(COO⁻) and νₛ(COO⁻) provides valuable information about the coordination mode (monodentate, bidentate chelating, or bridging). A characteristic C=O stretch for the coordinated carboxylate in this compound is observed around 1550 cm⁻¹.

Raman spectroscopy offers complementary information, especially for the low-frequency region where metal-ligand vibrations (e.g., Ag-O modes) occur. spectroscopyonline.commorana-rtd.com These low-frequency bands are often weak or inaccessible in standard FT-IR spectroscopy. spectroscopyonline.com

Table 3: Key Vibrational Modes for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

|---|---|---|---|

| C-H stretching | 2850 - 3000 | FT-IR, Raman | Confirms presence of alkyl chains |

| Asymmetric COO⁻ stretch (νₐₛ) | 1540 - 1650 | FT-IR, Raman | Confirms carboxylate coordination |

| Symmetric COO⁻ stretch (νₛ) | 1300 - 1450 | FT-IR, Raman | Confirms carboxylate coordination |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a potent tool for probing the local atomic environment in solid materials, providing information that is often inaccessible by other methods. preprints.org It can distinguish between different crystalline forms (polymorphs), identify amorphous content, and provide insights into molecular dynamics.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the oxidation state and local atomic structure of a specific element within a compound. In the context of this compound, XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, can provide definitive information about the +1 oxidation state of the silver atoms.

The energy position of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the absorbing atom. researchgate.netnih.gov For this compound, the Ag LIII-edge XANES spectrum would be compared against reference spectra of silver compounds with known oxidation states, such as silver foil (Ag0), silver(I) oxide (Ag2O), and silver(II) oxide (AgO). The absorption edge of this compound is expected to appear at a higher energy than that of metallic silver, consistent with its +1 oxidation state. This shift to higher energy is a direct consequence of the increased binding energy of the core electrons due to the positive charge on the silver ion. researchgate.net

Furthermore, the features in the XANES spectrum are influenced by the local coordination environment of the silver atom. The interaction of the ejected photoelectron with the surrounding atoms (in this case, the oxygen atoms of the neodecanoate ligand) creates characteristic oscillations in the spectrum. Analysis of these features can reveal details about the geometry and nature of the Ag-O bonding. For instance, studies on the interaction of silver ions with amino acids have shown that Ag-O bonding can be distinguished from other bonding environments, such as Ag-S or Ag-N. nih.gov In this compound, the coordination of the silver ion to the carboxylate group of the neodecanoate ligand would produce a distinct XANES fingerprint.

Table 1: Expected Positions of the Ag K-edge in XAS for Different Silver Compounds

| Compound | Silver Oxidation State | Expected Edge Position Shift Relative to Ag(0) |

|---|---|---|

| Silver Foil | 0 | Reference (0 eV) |

| This compound | +1 | Positive Shift |

| Silver(I) Oxide (Ag2O) | +1 | Positive Shift |

| Silver(II) Oxide (AgO) | +2 | Larger Positive Shift |

Note: This table is illustrative and based on general principles of XAS. researchgate.net The exact energy shift for this compound would need to be determined experimentally.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical state, and electronic structure of the elements within the top few nanometers of a material's surface. For this compound, XPS is instrumental in confirming the +1 oxidation state of silver and understanding the surface chemistry of the compound.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. The Ag 3d region of the XPS spectrum is of particular interest for silver compounds. It consists of two spin-orbit split peaks, the Ag 3d5/2 and Ag 3d3/2 peaks, with a characteristic separation of approximately 6.0 eV. thermofisher.com

For this compound, the binding energies of the Ag 3d peaks are expected to be shifted to higher values compared to metallic silver. This chemical shift is a direct result of the positive charge on the silver ion in the +1 oxidation state. However, it is noteworthy that silver oxides can exhibit an anomalous negative binding energy shift relative to the metal, which is attributed to initial-state factors like ionic charge and lattice potential. xpsfitting.com In the case of silver carboxylates like this compound, a positive shift is generally anticipated, distinguishing it from metallic silver.

A detailed analysis of the high-resolution XPS spectra of the C 1s and O 1s regions can further elucidate the structure of the neodecanoate ligand and its coordination to the silver ion. For instance, the C 1s spectrum would show components corresponding to the alkyl chain and the carboxylate group. The O 1s spectrum would provide information about the oxygen atoms in the carboxylate group and their bonding to the silver atom.

Table 2: Representative Ag 3d Binding Energies from XPS Analysis

| Compound/Chemical State | Ag 3d5/2 Binding Energy (eV) | Ag 3d3/2 Binding Energy (eV) |

|---|---|---|

| Silver Metal (Ag0) | ~368.2 | ~374.2 |

| Silver(I) Oxide (Ag2O) | ~367.9 | ~373.9 |

| Silver(II) Oxide (AgO) | ~367.4 | ~373.4 |

| Silver(1+) Carboxylates | Expected > 368.2 eV | Expected > 374.2 eV |

Note: The binding energies for silver metal and oxides are reference values. xpsfitting.com The values for silver(1+) carboxylates are expected trends based on chemical principles.

The surface sensitivity of XPS also makes it a valuable tool for studying the stability and decomposition of this compound. For example, exposure to electron beams or heat can induce the decomposition of the compound, leading to the formation of metallic silver. This transformation can be monitored by observing the shift in the Ag 3d binding energies back to values characteristic of metallic silver. nih.gov

Reaction Mechanisms and Chemical Transformations Involving Silver 1+ Neodecanoate

Thermal Decomposition Pathways and Kinetics of Silver(1+) Neodecanoate

The thermal decomposition of this compound is a critical process for applications such as conductive ink sintering. This process involves the transformation of the silver salt into metallic silver, driven by heat. The study of its thermal behavior provides insights into the temperatures required for conversion and the nature of the decomposition products.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques to characterize the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Studies on silver neodecanoate reveal a multi-stage decomposition process. Typically, the initial weight loss observed in TGA is attributed to the volatilization of any residual solvent. The primary decomposition event, which involves the breakdown of the neodecanoate ligand and the reduction of silver ions to metallic silver, occurs at higher temperatures. For pure silver neodecanoate, the peak of the differential thermographic curve is observed in the range of 238 to 252 °C. However, in formulated inks containing additives like ethyl cellulose (B213188), this decomposition temperature can be significantly lowered to around 188 °C.

DSC analysis complements TGA by identifying the energetic nature of the transitions. The decomposition of silver carboxylates is generally an exothermic process, corresponding to the formation of stable metallic silver. For silver neodecanoate, exothermic peaks in DSC curves correlate with the mass loss events observed in TGA, confirming the decomposition and reduction of the silver salt. The presence of other substances, such as silver oxide, can influence the thermal profile, with silver neodecanoate facilitating the reduction of silver oxide at a lower temperature (around 180 °C) than its decomposition temperature alone (around 400 °C).

Interactive Data Table: Thermal Analysis of Silver Carboxylates

| Silver Carboxylate | Decomposition Temperature Range (°C) | Key Observations |

| This compound | 238 - 252 | Peak decomposition temperature for the pure compound. |

| This compound with ethyl cellulose | ~188 | Lowered decomposition temperature in a formulated ink. |

| Silver Acetate (B1210297) | 180 - 270 | Proceeds in one major step, forming Ag2O as a solid residue in air. |

| Silver Behenate | >226 | Undergoes several phase transitions before decomposition. |

Note: The decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of additives.

In-situ high-temperature X-ray diffraction (XRD) is a powerful technique to study the crystallographic changes that occur in a material as it is heated. While specific in-situ high-temperature XRD data for this compound is not extensively available in the public domain, studies on analogous long-chain silver carboxylates, such as silver behenate, provide valuable insights into the expected behavior.

These studies reveal that silver carboxylates can undergo several phase transformations before the onset of decomposition imaging.orgcambridge.org. For silver behenate, multiple crystalline and liquid crystal phases are observed upon heating cambridge.org. The layered structure of these compounds changes, with the interlayer spacing decreasing at higher temperatures imaging.org. As the temperature further increases, the crystalline peaks of the silver carboxylate disappear, and broad reflections corresponding to the formation of metallic silver emerge imaging.org. This transformation from a crystalline silver salt to metallic silver is a key step in the formation of conductive films. It is plausible that this compound, with its branched alkyl chains, also exhibits complex phase behavior leading up to its decomposition into metallic silver.

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition measurlabs.comnih.govresearchgate.net. It is often coupled with TGA, using techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to analyze the off-gases.

During the thermolysis of this compound, the decomposition of the neodecanoate ligand is expected to produce a mixture of gaseous products. Based on the structure of the neodecanoic acid, the primary evolved gases are likely to be carbon dioxide (CO2) from the decarboxylation of the carboxylate group, and various hydrocarbons from the fragmentation of the branched alkyl chain. One study suggests the liberation of CO, CO2, and long-chain alkane gases during the thermal decomposition of a silver neodecanoate-based ink. The specific composition of the evolved gases can be influenced by the decomposition atmosphere (e.g., inert or oxidative). EGA provides a detailed fingerprint of the decomposition process, which is crucial for understanding the reaction mechanism and for process optimization in applications where outgassing can be a concern.

The decarboxylation of the carboxylate group is a key step in the thermal decomposition of this compound, leading to the formation of metallic silver. The mechanism of this process in silver carboxylates has been a subject of interest.

One proposed mechanism involves the formation of a silver carboxylate complex. The decarboxylation proceeds via the ejection of a CO2 molecule from this complex. This is followed by a protodemetallation step, where a proton from another carboxylic acid molecule is transferred, regenerating the starting complex in a catalytic cycle. The steric effects of substituents on the carboxylate ligand can significantly influence the reaction barriers. For instance, bulky groups near the carboxylate can destabilize the starting complex, thereby promoting decarboxylation.

Another proposed pathway, particularly in the presence of an oxidizing agent, involves the oxidation of silver(I) to silver(II). The silver(II) species can then convert the carboxylate anion into an aryl carboxylate radical. This radical can then readily eliminate carbon dioxide to generate an aryl radical, which can subsequently abstract a hydrogen atom to form the final organic product. While this mechanism is described for aryl carboxylic acids, a similar radical-based process could be envisioned for the aliphatic neodecanoate ligand under certain conditions.

Photochemical Reactivity and Light-Induced Transformations

This compound can also undergo transformations when exposed to light, a property that is harnessed in certain applications for the low-temperature formation of silver nanoparticles and conductive patterns.

The photochemical reactivity of silver compounds often involves the photo-reduction of silver ions (Ag+) to metallic silver (Ag0). This process is fundamental to the light-induced formation of silver nanoparticles from precursors like silver neodecanoate researchgate.net.

The mechanism of photo-reduction can be influenced by the surrounding medium and the presence of other chemical species. In general, the absorption of light by the silver carboxylate or a photosensitizer leads to an excited state. This excited species can then undergo an electron transfer reaction, resulting in the reduction of the silver ion.

The kinetics of these photo-reduction processes can be controlled by factors such as the wavelength and intensity of the light, the reaction temperature, and the concentration of the silver precursor rsc.org. For instance, in the photomediated synthesis of silver nanoparticles, shorter excitation wavelengths and lower temperatures can favor the formation of certain nanoparticle morphologies, while longer wavelengths and higher temperatures can lead to different shapes rsc.org. This suggests that the reaction pathway and the growth of the resulting silver nanostructures are kinetically controlled. The neodecanoate ligand itself may play a role in the photoreduction process, potentially acting as a reducing agent upon photoexcitation or influencing the stability and growth of the nascent silver nanoparticles.

Wavelength-Dependent Photoreactivity and Quantum Yields

The photochemical decomposition of this compound is a process of significant interest, particularly in the formation of silver nanoparticles for applications in conductive inks and printed electronics. This process is known to be sensitive to ultraviolet (UV) light, which can initiate the reduction of silver(I) ions to metallic silver. manchester.ac.ukmanchester.ac.uk The efficiency and outcome of this photoreduction are dependent on the wavelength of the incident radiation.

While specific quantum yield data for the photolysis of this compound is not extensively documented in publicly available literature, the general principles of silver carboxylate photochemistry suggest that the process is most efficient in the UV region of the electromagnetic spectrum. The absorption of a photon of sufficient energy by the silver carboxylate complex leads to an electronic excitation. This excited state can then undergo a decarboxylation reaction, resulting in the formation of a silver atom (Ag⁰) and the release of carbon dioxide and an organic radical. The aggregation of these silver atoms subsequently leads to the formation of silver nanoparticles. imaging.orgresearchgate.netimaging.org

The size and morphology of the resulting silver nanoparticles can be influenced by the irradiation wavelength. Shorter wavelengths (higher energy) may lead to a higher rate of silver atom formation, which can influence the nucleation and growth kinetics of the nanoparticles. For instance, studies on other silver carboxylates have shown that the size of the silver particles formed can be dependent on the length of the alkyl chain of the carboxylate ligand, with longer chains leading to the formation of smaller nanoparticles. imaging.org

It has been noted that UV exposure at room temperature is believed to control the nucleation of silver particles during the decomposition of silver neodecanoate in ink formulations. manchester.ac.uk The UV-Vis absorption spectra of silver nanoparticles, the product of this decomposition, typically show a surface plasmon resonance peak in the range of 380-450 nm. hw.ac.uk The evolution of this peak can be used to monitor the formation of nanoparticles during the photochemical process.

Table 1: General Wavelength Effects on Silver Carboxylate Photoreactivity

| Wavelength Range | General Effect | Expected Outcome for this compound |

| UVA (320-400 nm) | Photo-induced reduction of Ag(I) to Ag(0) | Formation of silver nanoparticles |

| UVB (280-320 nm) | Potentially higher energy for bond cleavage | May lead to faster decomposition rates |

| UVC (100-280 nm) | High energy, can induce various side reactions | Increased potential for ligand degradation and complex reaction pathways |

| Visible (>400 nm) | Generally less effective for initiating photodecomposition | Slower or negligible photoreaction |

Redox Chemistry and Electron Transfer Mechanisms of this compound

The redox chemistry of this compound is fundamental to its application as a precursor for metallic silver. The central silver(I) ion can be reduced to its metallic state (Ag⁰) through the gain of an electron. This process can be initiated thermally, photochemically, or electrochemically.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV allows for the quantification of the redox potentials of the Ag⁺/Ag⁰ couple in a specific chemical environment. While detailed electrochemical data specifically for this compound is sparse in the literature, general principles suggest that the branched neodecanoate ligand influences the reduction potential of the silver ion. The steric bulk of the neodecanoate ligand can affect the solvation sphere around the silver ion and, consequently, the energy required for its reduction.

For conductive ink applications, the electrochemical properties are critical. The reduction of the silver(I) ion is a key step in the formation of conductive silver tracks. The choice of the carboxylate ligand and any counterions present can influence the conductivity of the resulting silver features. For instance, the use of ammonium (B1175870) salts as counterions has been shown to facilitate the generation of smaller silver nanoparticles, which can enhance the sheet resistance of the conductive film.

Heterogeneous Electron Transfer Processes at Interfaces

Heterogeneous electron transfer is a critical process in many applications of this compound, particularly when it is used as a precursor for the deposition of silver films or nanoparticles onto a substrate. This process involves the transfer of an electron from a separate phase (e.g., an electrode or a reducing agent in solution) to the silver(I) ion at the interface.

In the context of focused electron beam induced deposition (FEBID), gaseous precursor molecules of silver(I) carboxylates are adsorbed onto a substrate surface. A focused electron beam then induces the decomposition of these precursors, leading to the formation of metallic silver nanostructures. The mechanism is thought to involve electron impact ionization of the silver carboxylate, leading to the release of volatile byproducts such as CO₂ and an alkyl radical, which can then be converted to a stable and volatile alkene. This process is a form of direct-write nanofabrication where the electron transfer is highly localized.

The nature of the interface plays a crucial role in the efficiency of the electron transfer. For example, in the formation of silver films on semiconductor surfaces like zinc oxide (ZnO), the interface chemistry can lead to the formation of defect states that facilitate charge transfer. The interaction between the silver precursor and the substrate can lead to the formation of an interface-specific optical transition, which can be excited to promote electron trapping at the interface and the subsequent reduction of silver ions.

Ligand Exchange and Coordination Sphere Dynamics

The neodecanoate ligand in this compound is coordinated to the silver(I) ion through its carboxylate group. The dynamics of this coordination, including the exchange of the neodecanoate ligand with other ligands, are important for understanding its reactivity and for the synthesis of new silver complexes.

Kinetics of Ligand Substitution Reactions in Solution

Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. For silver(I) complexes, these reactions can proceed through various mechanisms, including associative, dissociative, and interchange pathways. The kinetics of these reactions, i.e., the rates at which they occur, are influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the temperature.

While specific kinetic data for ligand substitution reactions of this compound are not widely available, studies on other silver(I) complexes provide insights into the expected behavior. For example, the exchange of ligands in N-heterocyclic carbene (NHC) silver(I) complexes has been studied using variable-temperature NMR spectroscopy, revealing an associative mechanism for the exchange process. The bulky and branched structure of the neodecanoate ligand would likely influence the kinetics of its substitution, potentially favoring a dissociative or interchange mechanism due to steric hindrance around the silver center.

Rapid ligand exchange can be advantageous in certain applications. For instance, in the formulation of conductive inks, the presence of ligands that can be easily displaced can facilitate the reduction of the silver ion and the formation of a pure silver deposit upon curing.

Formation of Mixed-Ligand Silver(I) Complexes

This compound can react with other ligands to form mixed-ligand complexes, where the silver ion is coordinated to both a neodecanoate ligand and one or more other ligands. The formation of such complexes is governed by the relative stability of the coordination bonds and the concentrations of the respective ligands.

The synthesis of mixed-ligand silver(I) complexes often involves the reaction of a silver carboxylate with a neutral donor ligand, such as an N-heterocycle or a phosphine (B1218219). For example, the reaction of silver(I) carboxylates with triphenylphosphine (B44618) (Ph₃P) can lead to the formation of four-coordinate, tetrahedral bis(phosphine) complexes. The carboxylate ligand in these complexes can adopt a chelating coordination mode.

The formation of mixed-ligand complexes can significantly alter the properties of the silver center, including its solubility, stability, and reactivity. By carefully selecting the ancillary ligands, it is possible to tune the properties of the resulting silver complex for specific applications. The stability of these mixed-ligand complexes can be quantified by their formation constants (or stability constants), which describe the equilibrium between the free metal ion, the ligands, and the complex in solution.

Catalytic Applications and Mechanistic Insights of Silver 1+ Neodecanoate

Role as a Precursor for Heterogeneous Silver Catalysts

Silver(1+) neodecanoate is a well-established precursor for the synthesis of heterogeneous silver catalysts, primarily in the form of silver nanoparticles (AgNPs). The branched-chain neodecanoate ligand enhances the solubility of the silver salt in non-aqueous, organic solvents, which is advantageous for the controlled synthesis of catalytic materials. The thermal decomposition of this compound is a common and effective method for producing AgNPs with controllable size and shape, which are crucial parameters for catalytic activity and selectivity.

Mechanistic Investigations of Silver Nanoparticle Formation for Catalysis

The formation of silver nanoparticles from this compound is a complex process that involves nucleation and growth stages. The thermal decomposition of the silver-oleate complex, which is structurally similar to silver neodecanoate, has been studied to understand this process. When heated, the silver carboxylate complex dissociates into silver cations and carboxylate ions. Subsequently, the silver cations are reduced to form silver atoms (Ag⁰), which then aggregate to form nuclei. These nuclei act as seeds for further growth, leading to the formation of nanoparticles. The neodecanoate ligand can also act as a capping agent, adsorbing to the surface of the growing nanoparticles and preventing their agglomeration, thus controlling their final size and morphology.

The decomposition of the precursor can be influenced by various factors, including temperature, heating rate, and the presence of other chemical species that can act as reducing or capping agents. For instance, the use of a reducing agent like benzyl (B1604629) alcohol with a silver neodecanoate extract has been shown to produce nonspherical silver nanoparticles, such as triangular and hexagonal plates. Understanding the kinetics and mechanism of this decomposition is crucial for the rational design of silver nanocatalysts with desired properties.

A plausible general mechanism for the formation of silver nanoparticles from a silver carboxylate precursor can be summarized as follows:

Decomposition of the Precursor: Ag(C₁₀H₁₉O₂) → Ag⁺ + C₉H₁₉COO⁻

Reduction of Silver Ions: Ag⁺ + e⁻ → Ag⁰

Nucleation: nAg⁰ → (Ag⁰)n

Growth: (Ag⁰)n + mAg⁰ → (Ag⁰)n+m

The source of electrons for the reduction of Ag⁺ can vary depending on the reaction conditions and may involve the decomposition of the carboxylate ligand or the presence of an external reducing agent.

Identification of Surface Active Sites on Silver Nanocatalysts

The catalytic activity of silver nanoparticles is highly dependent on the nature of their surface active sites. These sites are typically atoms with low coordination numbers, such as those found at corners, edges, and defect sites on the nanoparticle surface. These atoms are more electronically unsaturated and can more readily interact with reactant molecules.

For silver nanocatalysts derived from this compound, the surface is often passivated by neodecanoate ligands or their decomposition products. While these capping agents are essential for controlling nanoparticle growth and stability, they can also block active sites. Therefore, a post-synthesis treatment, such as mild heating or washing, is often necessary to partially remove the capping layer and expose the catalytically active silver surface.

The identification of specific active sites on silver nanocatalysts is a challenging task that often requires a combination of experimental techniques and theoretical calculations. Techniques such as transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and infrared (IR) spectroscopy of adsorbed probe molecules can provide valuable information about the surface structure and composition of the nanocatalysts. For example, IR studies on silver nanoparticles derived from carboxylate precursors have indicated that the carboxylate groups can bind to the silver surface in different coordination modes, such as bridging bidentate, which can influence the electronic properties of the surface silver atoms and, consequently, their catalytic activity.

Reaction Pathways and Selectivity in Heterogeneous Reactions

Silver nanoparticles derived from this compound have shown catalytic activity in a variety of heterogeneous reactions, particularly in oxidation and reduction reactions. The reaction pathways and selectivity are strongly influenced by the size, shape, and surface properties of the AgNPs, as well as the reaction conditions.

In selective oxidation reactions, such as the oxidation of alcohols, the active sites on the silver surface are believed to facilitate the adsorption of the alcohol and the activation of an oxidizing agent, such as molecular oxygen. The reaction mechanism is thought to involve the formation of an alkoxide intermediate on the silver surface, followed by β-hydride elimination to yield the corresponding aldehyde or ketone. The selectivity towards the desired product can be enhanced by controlling the nanoparticle size and the nature of the support material.

For instance, in the gas-phase oxidation of octan-1-ol, silver nanoparticles have demonstrated high selectivity to the corresponding aldehyde. The selectivity of silver-catalyzed oxidation reactions can be influenced by the reaction temperature and the presence of promoters or co-catalysts.

The following table summarizes the performance of a silver nanocatalyst in the oxidation of 1-octanol:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

| 300 | 65.2 | 96.2 |

| 350 | 90.0 | 96.1 |

| 400 | 95.5 | 90.8 |

In reduction reactions, such as the reduction of nitroaromatic compounds, silver nanoparticles can act as effective catalysts for the transfer of hydrogen from a hydrogen donor to the nitro group. The surface of the AgNPs can activate both the hydrogen donor and the nitro compound, facilitating the reduction process with high efficiency and selectivity.

Homogeneous Catalysis Mediated by this compound

While this compound is predominantly used as a precursor for heterogeneous catalysts, there is growing interest in its application in homogeneous catalysis. In this context, the silver salt itself, or a soluble complex derived from it, acts as the catalyst in the reaction medium. Silver(I) salts are known to be effective in promoting a variety of organic transformations.

C-H Activation and Functionalization Reactions

Silver(I) salts, including carboxylates like neodecanoate, have been widely employed as additives in transition metal-catalyzed C-H activation reactions. nih.gov Their role is often multifaceted, acting as a halide scavenger, an oxidant, or a co-catalyst that facilitates the C-H activation step.

In some cases, silver carboxylates have been shown to be directly involved in the C-H activation process. The carboxylate ligand can act as a proton shuttle, assisting in the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) mechanism. While direct catalysis by this compound in C-H functionalization is not extensively documented, the behavior of other silver carboxylates suggests its potential in this area.

A general representation of the role of a silver(I) salt in a palladium-catalyzed C-H arylation is the formation of a heterodimeric Pd-Ag complex, which can facilitate the C-H activation step. ccspublishing.org.cn

Electrophilic Activation and Oxidation Reactions

The Lewis acidic nature of the silver(I) ion in this compound allows it to act as an electrophilic activator for various functional groups. For example, silver(I) salts are known to activate alkynes towards nucleophilic attack, facilitating a range of addition and cyclization reactions.

Furthermore, silver(I) compounds can act as homogeneous catalysts in oxidation reactions. A notable example is the silver(I)-catalyzed aerobic oxidation of aldehydes to carboxylic acids in water. nih.govnih.gov This reaction proceeds under mild conditions with atmospheric oxygen as the oxidant. The proposed mechanism involves the coordination of the aldehyde to a silver(I)-hydroxo complex, followed by a hydride transfer to generate a silver(I)-hydride species and the carboxylic acid product. The silver(I) catalyst is then regenerated by oxidation with oxygen.

The following table presents a selection of aldehydes that have been successfully oxidized to their corresponding carboxylic acids using a homogeneous silver(I) catalyst:

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Benzoic acid | 99 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 98 |

| Cinnamaldehyde | Cinnamic acid | 95 |

| Hexanal | Hexanoic acid | 97 |

This demonstrates the potential of soluble silver(I) species, such as those that could be generated from this compound under appropriate conditions, to catalyze important oxidative transformations.

Cycloaddition and Coupling Reactions

While specific research focusing solely on this compound as a primary catalyst in cycloaddition and coupling reactions is limited in publicly available literature, the broader class of silver compounds, including various silver salts and silver nanoparticles derived from precursors like silver neodecanoate, demonstrates significant catalytic activity in these transformations. Silver catalysts are valued for their unique reactivity, often complementary to other transition metals, and their ability to activate unsaturated bonds. rsc.org

Silver-catalyzed cycloaddition reactions are powerful tools for the synthesis of complex cyclic molecules. researchgate.net For instance, silver salts can catalyze [3+2] cycloaddition reactions. In one example, a silver catalyst was used in the decarbonylative [3+2] cycloaddition of cyclobutenediones with formamides to produce γ-aminobutenolides. nih.govmdpi.com Although various silver salts were screened, this highlights the general capability of silver(I) species to catalyze such transformations. The proposed mechanism involves the initial chelation of the silver ion to a carbonyl group, followed by ring-opening and extrusion of carbon monoxide. mdpi.com

Another significant area is the 1,3-dipolar cycloaddition of azomethine ylides. Silver acetate (B1210297) (AgOAc), in combination with a phosphine (B1218219) ligand, has been shown to be an effective catalyst system for the diastereoselective cycloaddition of fluorinated azomethine ylides with activated olefins to furnish fluorinated pyrrolidines. researchgate.net The efficiency of these reactions often relies on the presence of a coordinating group on the imine, facilitating the interaction with the silver catalyst. researchgate.net

In the realm of coupling reactions, silver compounds have been employed as catalysts, particularly in Sonogashira-type couplings. While traditionally catalyzed by palladium and copper, silver-catalyzed alternatives have been developed. For example, silver iodide has been used to catalyze the coupling of terminal alkynes with aryl iodides and bromides. scispace.comresearchgate.net Silver's role can sometimes be as a co-catalyst; for instance, silver oxide has been used in stoichiometric amounts in copper-free Sonogashira couplings. wikipedia.org There is also evidence from NMR studies of a π-alkyne-silver complex in palladium and silver co-catalyzed Sonogashira reactions, suggesting a direct role for silver in activating the alkyne. libretexts.org

The following table summarizes representative examples of silver-catalyzed cycloaddition and coupling reactions, illustrating the scope of silver catalysis in this domain.

| Reaction Type | Silver Catalyst/Precursor | Substrates | Product | Key Features |

|---|---|---|---|---|

| [3+2] Cycloaddition | AgSbF₆ | Cyclobutenedione and Formamide | γ-Aminobutenolide | Decarbonylative process; other silver salts also effective. mdpi.com |

| 1,3-Dipolar Cycloaddition | AgOAc/PPh₃ | Fluorinated Azomethine Ylide and Olefin | Fluorinated Pyrrolidine | High diastereoselectivity; requires a coordinating group. researchgate.net |

| Sonogashira Coupling | Silver Iodide/PPh₃ | Terminal Alkyne and Aryl Iodide/Bromide | Cross-Coupling Product | Efficient silver-catalyzed alternative to Pd/Cu systems. scispace.comresearchgate.net |

Role in Organometallic Catalysis Cycles

The catalytic utility of silver compounds, including this compound, is intrinsically linked to their role within organometallic catalytic cycles. Silver(I) is a soft Lewis acid and can engage in various elementary steps such as oxidative addition, reductive elimination, and transmetalation, sometimes involving Ag(I)/Ag(III) redox cycles. researchgate.netresearchgate.net While detailed mechanistic studies specifically implicating this compound are not abundant, the behavior of other silver carboxylates and salts provides insight into its potential roles.

Ligand Effects on Catalytic Performance and Turnover Frequencies

The ligands coordinated to a metal center are crucial in dictating the catalyst's performance, including its activity, selectivity, and stability. In the case of this compound, the neodecanoate anion itself acts as a ligand. Its structure has several important implications for catalytic applications.

Solubility: The neodecanoate ligand is a branched-chain carboxylate. The bulky and branched alkyl groups enhance the solubility of the silver salt in non-aqueous, organic solvents. This is a significant advantage for homogeneous catalysis, allowing for higher concentrations of the catalyst in the reaction medium.

Steric Hindrance: The steric bulk of the neodecanoate ligand can influence the coordination environment of the silver ion. This can affect the accessibility of substrates to the catalytic center and may play a role in the stereoselectivity of certain reactions.

Precursor Stability and Nanoparticle Formation: The structure of the carboxylate ligand affects the thermal decomposition properties of the silver salt. this compound is a common precursor for the synthesis of silver nanoparticles, which are themselves active catalysts. cymitquimica.comresearchgate.net The neodecanoate ligand can act as a capping agent during nanoparticle formation, influencing the size and dispersity of the resulting nanoparticles.

The introduction of additional ligands can further modify the catalytic performance. For instance, in many silver-catalyzed reactions, phosphine ligands are added to tune the electronic and steric properties of the active species. researchgate.net In the case of silver carboxylates, the addition of amine ligands can change the coordination mode of the carboxylate group from a bridging bidentate to a chelating bidentate fashion, which alters the structure and reactivity of the complex. nih.gov

Regeneration Mechanisms of the Active Silver Catalyst Species

For a catalytic cycle to be sustained, the active catalyst must be regenerated after each turnover. In many silver-catalyzed reactions, the active species is Ag(I). However, under certain reaction conditions, Ag(I) can be reduced to Ag(0), which may be the active catalyst in some cases (e.g., as nanoparticles) or an inactive species in others. researchgate.net The regeneration of the Ag(I) catalyst is therefore a crucial step in many catalytic cycles.

One proposed mechanism for the regeneration of Ag(I) involves a redox cycle where Ag(I) is first reduced to Ag(0) by a substrate or reagent, and the resulting Ag(0) is then re-oxidized to Ag(I) by another component in the reaction mixture, such as an oxidant. For example, in a silver-catalyzed aerobic oxidation, Ag(I) can be reduced to Ag(0) during the reaction, and molecular oxygen can then oxidize Ag(0) back to Ag(I), allowing the catalytic cycle to continue. researchgate.net

In the context of cross-coupling reactions, it has been proposed that silver can undergo a two-electron redox process, cycling between Ag(I) and Ag(III) states, analogous to palladium catalysis. researchgate.net In such a cycle, the Ag(I) species undergoes oxidative addition with a substrate to form an aryl-Ag(III) intermediate. Subsequent reductive elimination yields the product and regenerates the active Ag(I) catalyst. researchgate.netresearchgate.net

In industrial applications, the reactivation of silver catalysts is also a significant concern. For instance, in the production of ethylene (B1197577) oxide using a silver surface catalyst, the catalyst's activity can decrease over time. A patented method for regenerating such a catalyst involves treating it with ethylene oxide under the reaction conditions to restore its activity. google.com While this applies to a heterogeneous system, it underscores the importance of catalyst regeneration in practical applications.

Advanced Materials Science Applications Utilizing Silver 1+ Neodecanoate Precursors

Synthesis of Silver Nanostructures and Nanomaterials

As a functional precursor, silver(1+) neodecanoate is extensively used for generating a wide array of silver-containing materials. Its thermal decomposition is a common and effective method for producing stable, monodispersed silver nanoparticles. nih.govnih.govresearchgate.net The decomposition process can be controlled to yield nanostructures with specific properties tailored for various applications.

The synthesis of silver nanoparticles (AgNPs) with controlled physical characteristics is crucial as these properties dictate their functionality. This compound is a preferred precursor in methods like thermal decomposition, where heating the compound in the presence of capping agents leads to the formation of AgNPs. researchgate.net The neodecanoate ligand itself can function as a capping agent, influencing the final size and dispersion of the nanoparticles. Research has shown that branched-chain carboxylates, such as neodecanoate, can lead to larger and more polydisperse nanoparticles compared to linear-chain carboxylates.

The reaction conditions play a critical role in determining the final attributes of the AgNPs. confer.cznih.gov Factors such as temperature, reaction time, pH, and the concentration of the precursor and reducing agents can be precisely adjusted to control nucleation and growth, thereby tailoring the size and shape of the resulting nanoparticles. nih.govmdpi.com For instance, a direct synthesis method involving the decomposition of silver carboxylate precursors under hydrogen pressure has been shown to be fast, reproducible, and versatile, yielding spherical particles of 4–6 nm. researchgate.net

| Synthesis Method | Precursor | Key Parameters | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Silver-fatty acid complex | Decomposition at 250°C in N2 atmosphere | Stable, mono-disperse silver nanoparticles | researchgate.net |

| Thermal Decomposition | Silver oxalate | Decomposition in water or ethylene (B1197577) glycol with PVA as capping agent | Spherical shape, size below 10 nm | nih.gov |

| Hydrogen Pressure Decomposition | Silver carboxylate | Decomposition under H2 pressure (3 bars) in solution | Spherical particles, 4–6 nm dimensions | researchgate.net |

| Chemical Reduction | Silver Nitrate (B79036) | Control of reaction time, temperature, and pH | Dispersed nanoballs, average size of 60.25 nm at pH 8 | nih.gov |

The fabrication of anisotropic silver nanostructures, such as nanowires (AgNWs) and nanoplates, is of great interest due to their unique shape-dependent optical and electrical properties. rsc.orgnih.gov While the polyol method using precursors like silver nitrate is common for AgNW synthesis, the principles of controlled crystal growth can be applied to systems using this compound. espublisher.comnih.gov The synthesis of these one-dimensional nanostructures relies on anisotropic growth, where different crystallographic facets grow at different rates. nih.gov

The use of capping agents and directing agents is essential to control this anisotropic growth. For instance, in a one-pot green synthesis method, "hairy" cellulose (B213188) nanocrystals (CNCs) have been used as a single agent to mediate differential crystal growth, acting as a nucleation site, redox agent, and stabilizer to produce triangular, hexagonal, and dendritic silver nanostructures from a silver salt precursor. rsc.org The carboxyl groups on the surface of the CNCs play a key role in controlling the shape of the resulting nanoplates. rsc.org This highlights the potential for using carboxylate-containing precursors like this compound in conjunction with structure-directing agents to achieve a variety of anisotropic silver nanomaterials.

Core-shell nanostructures, which combine the properties of two different materials, offer enhanced functionality for applications in catalysis, sensing, and biomedicine. mdpi.com Silver nanoparticles synthesized from this compound can serve as the "core" in these architectures. A secondary material is then deposited as a "shell" around the silver core.

A common example is the Ag/Au bimetallic core-shell nanostructure, which combines the excellent plasmonic properties of a silver core with the chemical stability of a gold shell. mdpi.com Synthesis strategies often involve seed-mediated growth, where pre-synthesized silver nanoparticles act as seeds for the subsequent reduction of a gold precursor onto their surface. mdpi.com Similarly, silver nanoparticles can be coated with silica (B1680970) (SiO2) to form Ag@SiO2 core-shell structures, which can improve the stability and biocompatibility of the silver core. rsc.org

In another approach, core-shell nanoparticles (Fe3O4@PDA) have been decorated with silver nanoparticles in a green synthesis method. nih.gov In this process, the polydopamine (PDA) layer acts as both a support and a reducing agent, allowing for the deposition of well-dispersed silver nanoparticles without an external reducing agent, which prevents aggregation and enhances catalytic stability. nih.gov

Deposition Techniques for Silver Thin Films and Coatings

This compound is also a valuable precursor for depositing silver thin films and coatings, which are essential for applications in microelectronics and as reflective or conductive layers. americanelements.comgoogle.com Its solubility and defined decomposition temperature allow for its use in both solution-based and vapor-phase deposition techniques. researchgate.netcymitquimica.com

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-purity, uniform thin films. nih.gov The selection of a suitable precursor is critical for a successful CVD process, requiring a compound with sufficient volatility, thermal stability, and the ability to decompose cleanly to the desired material. researchgate.netmdpi.commdpi.com